Tyrphostin A46
Description
Overview of Protein Tyrosine Kinases and Their Roles in Cellular Processes
Protein tyrosine kinases (PTKs) are a crucial family of enzymes that facilitate the transfer of a phosphate (B84403) group from ATP to tyrosine residues on specific proteins. wikipedia.org This process, known as tyrosine phosphorylation, is a fundamental mechanism for regulating the function of proteins, including their enzymatic activity, subcellular location, and interactions with other molecules. wikipedia.org PTKs are integral components of signal transduction cascades, which transmit extracellular signals across the cell membrane to the cytoplasm and often into the nucleus, where they can alter gene expression. wikipedia.org
These kinases are broadly categorized into two main groups: receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). sinobiological.com RTKs are transmembrane proteins that act as cell surface receptors for a variety of signaling molecules such as growth factors, cytokines, and hormones. sinobiological.comwikipedia.org The binding of a ligand to the extracellular portion of an RTK triggers a conformational change that activates the kinase domain located in the intracellular region. wikipedia.org This activation leads to a cascade of intracellular signaling events that control a wide array of normal cellular functions, including cell proliferation, differentiation, survival, metabolism, and migration. nih.govnih.gov
NRTKs are found within the cell and are involved in transducing signals from activated receptors to the nucleus. sinobiological.com They play a critical role in processes like cell cycle control and immune system regulation. wikipedia.orgsinobiological.com Given their central role in regulating vital cellular processes, the dysfunction of tyrosine kinases, often due to mutations, can lead to a constitutively active state. wikipedia.org This unregulated activity can disrupt normal cellular signaling, contributing to the development and progression of various diseases, most notably cancer. wikipedia.orgnih.govnih.gov
The Tyrphostin Family of Compounds as Tyrosine Kinase Inhibitors
The tyrphostins are a family of synthetic, low-molecular-weight compounds developed as inhibitors of protein tyrosine kinases. oup.comgoogle.com They were designed to block the activity of PTKs and have been instrumental as tools in biomedical research. oup.comresearchgate.net The basic structure of many tyrphostins is derived from a benzylidene malononitrile (B47326) nucleus, which mimics the phenolic structure of tyrosine. oup.com This structural similarity allows them to interfere with the kinase's function.
Tyrphostins can act through different mechanisms, including as ATP-competitive inhibitors, where they compete with ATP for its binding site on the kinase domain, or as allosteric inhibitors. researchgate.net By binding to the kinase, they prevent the phosphorylation of tyrosine residues on target proteins, thereby blocking the downstream signaling pathways. This inhibition of signal transduction makes them effective antiproliferative agents. caymanchem.com The development of tyrphostins represented an early and significant advance in the field of targeted kinase inhibitors, with various members of the family showing selectivity for different tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). oup.comresearchgate.net
Historical Context and Significance of Tyrphostin A46 (AG99) in Biomedical Research
This compound, also known as AG99, is a specific member of the tyrphostin family, first described in the late 1980s. merckmillipore.comcaymanchem.com It is chemically identified as α-Cyano-(3,4-dihydroxy)cinnamide. this compound emerged from a systematic effort to synthesize and identify compounds that could specifically inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR). google.com
Its significance in biomedical research lies in its utility as a selective inhibitor of EGFR kinase. this compound acts as a reversible and substrate-competitive inhibitor of the EGFR tyrosine kinase, with a reported half-maximal inhibitory concentration (IC₅₀) of 10 µM. merckmillipore.comcaymanchem.com This selectivity allows researchers to dissect the specific roles of EGFR-mediated signaling pathways in various cellular processes without the confounding effects of inhibiting a broad spectrum of kinases. Its ability to block EGF-dependent cell proliferation has made it a valuable tool in cancer research and for studying proliferative diseases. merckmillipore.comprobes-drugs.org Although it has been noted that this compound does not inhibit the protein serine/threonine phosphatase calcineurin at concentrations up to 200 µM, some studies caution that tyrphostins should be used carefully in cellular studies due to potential off-target effects. sci-hub.seucla.edu
Research Scope and Focus on Cellular and Molecular Mechanisms
The primary research focus for this compound has been its role as an inhibitor of EGFR and the resulting cellular consequences. The molecular mechanism of this compound involves competitively binding to the ATP-binding site of the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, a critical step in its activation, and subsequently blocks downstream signaling proteins.
Research has demonstrated that this inhibition of EGFR signaling leads to a disruption of pathways that control cell growth and survival. Specifically, studies have shown that this compound can inhibit the proliferation of cancer cells and, in some contexts, induce apoptosis (programmed cell death). For instance, it has been observed to inhibit EGF-induced EGFR activation and mitigate the invasive phenotype in gastric cancer cell models. Furthermore, research has explored its effects on the cell cycle, with some studies indicating it can cause cell cycle arrest. nih.gov However, its effects can vary depending on the cell type and context; for example, it had no significant effect on apoptosis in rat liver cells at a concentration of 50 µM. this compound has also been found to increase the frequency of sister chromatid exchange in certain cell lines. medchemexpress.commedchemexpress.com
Compound Names
| Compound Name | Synonyms/Alternate Names |
| This compound | AG99, Tyrphostin B40, α-Cyano-(3,4-dihydroxy)cinnamide |
| Genistein (B1671435) | - |
| Erbstatin | - |
| Imatinib | - |
| Gefitinib (B1684475) | - |
| Erlotinib | - |
| Sunitinib | - |
| Lapatinib | - |
| Tyrphostin A8 | AG10 |
| Tyrphostin A23 | AG18 |
| Tyrphostin A48 | AG112 |
| Tyrphostin A63 | AG13 |
Research Findings on this compound (AG99)
| Research Area | Cell/System Studied | Key Finding | Reference |
| Enzyme Inhibition | Epidermal Growth Factor Receptor (EGFR) Kinase | Acts as a reversible, substrate-competitive inhibitor with an IC₅₀ of 10 µM. | merckmillipore.com, caymanchem.com |
| Cell Proliferation | EGF-dependent cells | Inhibits EGF-dependent cell proliferation. | merckmillipore.com |
| Cell Signaling | B82LK+ cells | Inhibits EGF-induced EGFR activation at 20 µM. | |
| Apoptosis | Rat liver cells | No significant effect on apoptosis or DNA synthesis at 50 µM. | |
| Cancer Research | Gastric cancer cell lines | Mitigated the invasive phenotype induced by fibroblast secretomes. | |
| Genotoxicity | CHO-K1 and primary CHE cells | Increases sister chromatid exchange frequency. | medchemexpress.com, medchemexpress.com |
| Enzyme Specificity | Calcineurin (protein phosphatase) | Did not inhibit calcineurin at concentrations up to 200 µM. | sci-hub.se, ucla.edu |
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |
InChI Key |
USOXQZNJFMKTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Tyrphostin A46
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The primary mechanism of action of Tyrphostin A46 is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein with intrinsic tyrosine kinase activity. nih.gov EGFR is a key player in both normal and malignant cell growth regulation. nih.gov this compound exerts its inhibitory effects by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This action prevents the phosphorylation of tyrosine residues on the receptor, a critical step in its activation and the subsequent initiation of downstream signaling.
Specificity of EGFR-Stimulated Receptor Autophosphorylation Inhibition
This compound demonstrates a notable specificity in its inhibition of EGFR autophosphorylation. Autophosphorylation is a key initial event following the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This process involves the receptor phosphorylating its own tyrosine residues, creating docking sites for various signaling proteins.
Studies have shown that this compound effectively blocks this EGF-stimulated autophosphorylation in intact cells. nih.gov The inhibition of this crucial activation step is a key aspect of its mechanism. While some tyrphostins may exhibit broader kinase inhibition profiles, this compound is recognized for its more selective action against EGFR. selleck.co.jp However, it is important to note that while it preferentially inhibits EGFR, some studies suggest that other intracellular targets may also be affected. nih.gov
A study on B82LK+ cells, which overexpress the human EGFR, demonstrated that this compound at a concentration of 20 μM inhibited EGF-induced EGFR activation. nih.gov In another instance, the late component of oxidized LDL-induced tyrosine phosphorylation of EGFR was also inhibited by this compound. nih.gov
Inhibition of Tyrosine Phosphorylation of Intracellular Endogenous Substrates
Following the inhibition of EGFR autophosphorylation, this compound consequently blocks the tyrosine phosphorylation of various intracellular substrates. nih.gov Once activated, EGFR normally phosphorylates a range of downstream proteins that propagate the signal throughout the cell. By preventing the initial activation of the receptor, this compound effectively curtails this entire phosphorylation cascade.
Research has confirmed that this compound inhibits the tyrosine phosphorylation of these endogenous substrates at concentrations that correlate with its ability to inhibit cell proliferation. nih.gov For example, in gastric adenocarcinoma cells, the addition of this compound diminished the expression of several genes, including Snail, c-Myc, Oct4, and Sox-2, which are downstream targets influenced by EGFR signaling. researchgate.net
Impact on EGFR-R Kinase-Dependent Cell Proliferation
A significant consequence of inhibiting EGFR signaling is the suppression of cell proliferation. The EGFR pathway is a major driver of cell division, and its dysregulation is a hallmark of many cancers. nih.gov this compound has been shown to inhibit the proliferation of various cancer cell lines that are dependent on EGFR signaling. nih.govnih.gov
The inhibitory effect on cell growth is dose-dependent. nih.gov For instance, studies on transitional cell carcinoma and renal cell carcinoma lines have demonstrated that tyrphostins can achieve complete inhibition of growth at concentrations between 10 and 30 microM. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for some tyrphostins range between 3 and 16 microM in these cell lines. nih.gov This antiproliferative effect is a direct result of the blockade of the mitogenic signals that are normally transduced by the activated EGFR. nih.gov
Effects on Downstream Signal Transduction Pathways
The inhibition of EGFR by this compound has cascading effects on the intricate network of downstream signal transduction pathways that regulate a multitude of cellular functions.
Modulation of Extracellular Signal-Regulated Kinases (ERK1/2) Activity and Phosphorylation
The Extracellular Signal-Regulated Kinases (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway and are critical mediators of cell proliferation and survival. nih.govresearcher.life The activation of EGFR is directly upstream of the ERK signaling cascade. rug.nl Therefore, by inhibiting EGFR, this compound can effectively modulate the activity of ERK1/2. rug.nl
In various cell types, including fibroblasts and epithelial cells, the activation of ERK is directly influenced by the inhibition of EGFR. rug.nl Studies have utilized this compound as a tool to inhibit ERK activation, demonstrating the linkage between these two signaling molecules. rug.nl It has been observed that the inhibition of the MAPK pathway, including ERK, can be a consequence of EGFR blockade. nih.gov
Investigations into Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the cell nucleus, influencing gene expression and a wide array of cellular processes. assaygenie.comabcam.com This pathway consists of a series of protein kinases that are sequentially activated. abcam.com
Analysis of Phosphatidylinositol 3-Kinase (PI3-kinase) Pathway Involvement
The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular activities, including cell growth, survival, proliferation, and metabolism. researchgate.netabcam.com This pathway is initiated by the activation of receptor tyrosine kinases, which leads to the recruitment and activation of PI3K. youtube.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). researchgate.net PIP3 acts as a second messenger, recruiting proteins like AKT to the plasma membrane, which in turn activates downstream effectors such as mTOR to promote protein synthesis and cell growth. researchgate.netyoutube.com
Research indicates that various tyrosine kinase inhibitors can affect this pathway. For instance, the tyrosine kinase inhibitor genistein (B1671435) has been shown to suppress PI3K activity dependent on parathyroid hormone (PTH). nih.gov Similarly, the TKI dasatinib (B193332) has been observed to inhibit PI3K signaling, contributing to its antiplatelet activity. plateletservices.com While the direct and specific effects of this compound on the PI3-kinase pathway are not extensively detailed in the provided search results, the general mechanism of tyrphostins involves competing with ATP at the kinase's binding site, which is a common mode of action for inhibiting pathways driven by tyrosine kinases like the PI3K pathway.
Role in Protein Kinase C (PKC) and Ca2+/Calmodulin Pathways
The Protein Kinase C (PKC) and Ca²⁺/Calmodulin-dependent protein kinase (CaMK) pathways are crucial signaling cascades in cellular regulation. CaMKs are activated by the binding of Ca²⁺-loaded calmodulin (CaM), which occurs in response to increased intracellular calcium levels triggered by various extracellular signals. mdpi.comfrontiersin.org This activation can lead to a variety of cellular responses, including transcriptional activation and neuronal plasticity. mdpi.com
Studies investigating the role of various kinase inhibitors have helped to elucidate the involvement of these pathways in specific cellular processes. For example, in skate red blood cells, PKC inhibitors like staurosporine (B1682477) and bisindolylmaleimide were found to have little to no significant effect on swelling-activated taurine (B1682933) efflux, suggesting that PKC may not be involved in this particular regulatory process. researchgate.netnih.gov In contrast, another study showed that some protein kinase inhibitor peptides, while primarily targeting PKA, could also facilitate the activity of several PKC isoforms. frontiersin.org
Regarding this compound, its direct and detailed role in modulating PKC and Ca²⁺/Calmodulin pathways is not explicitly defined in the available research. However, it's noted that inhibitors of Ca²⁺/calmodulin protein kinase kinase can cancel eNOS phosphorylation, indicating the pathway's role in NO production in human platelets. oatext.com The broader class of tyrphostins has been studied for various off-target effects, but specific data on this compound's interaction with PKC and CaMK pathways remains limited. sci-hub.se
Non-Inhibition of PKA Pathways
Protein Kinase A (PKA) is a central enzyme in signal transduction, primarily regulated by cyclic AMP (cAMP). scbt.com The inhibition of PKA is a valuable tool for dissecting its role in cellular functions. scbt.comfrontiersin.org Specific inhibitors, such as the protein kinase inhibitor peptide (PKI), bind to the catalytic subunit of PKA to block its activity with high specificity. frontiersin.orgfrontiersin.org
Research has demonstrated the selectivity of certain tyrphostins, distinguishing their actions from the PKA pathway. For instance, in a study on T84 cells, the chloride secretion induced by kaempferol (B1673270) was abolished by the PKA inhibitor H89 but not by tyrphostins, including Tyrphostin A23 and AG490, indicating that the mechanism did not involve the tyrosine kinases targeted by these compounds. larvol.com While direct evidence for this compound is not provided, the lack of effect from other tyrphostins on this PKA-dependent process suggests that compounds in this class may not universally interact with the PKA pathway.
Selectivity Profile Against Other Enzymes and Kinases
This compound exhibits a specific profile of activity, showing inhibitory action against certain kinases while remaining inactive against others.
Lack of Inhibition of Calcineurin Activity
Calcineurin, a protein serine/threonine phosphatase, was tested for its sensitivity to various tyrphostins due to their structural similarity to tyrosine. sci-hub.senih.gov In these studies, this compound (also known as AG99) did not inhibit calcineurin activity, even at concentrations up to 200 μM. sci-hub.senih.govresearchgate.net This is in contrast to other tyrphostins like A8, A23, and A48, which did show inhibitory effects. sci-hub.senih.govresearchgate.net The structural features of this compound, specifically a carboxamido group, may prevent a critical interaction with calcineurin. sci-hub.se
Table 1: Effect of Various Tyrphostins on Calcineurin Activity
| Compound | Inhibition of Calcineurin | IC50 Value (μM) |
|---|---|---|
| This compound (AG99) | No | >200 sci-hub.seresearchgate.net |
| Tyrphostin A8 (AG10) | Yes | 21 sci-hub.seresearchgate.net |
| Tyrphostin A23 (AG18) | Yes | 62 sci-hub.seresearchgate.net |
| Tyrphostin A48 (AG112) | Yes | 30 sci-hub.seresearchgate.net |
Limited Effects on p72syk and p56lyn Tyrosine Kinase Activities
In a study on skate erythrocytes, the role of protein tyrosine kinases p72syk and p56lyn in regulating taurine efflux was investigated. researchgate.netnih.gov While the protein tyrosine kinase inhibitors piceatannol (B1677779) and Tyrphostin A23 were effective at inhibiting both taurine efflux and the activities of p72syk and p56lyn, this compound had only minor effects. researchgate.netnih.gov This indicates a degree of selectivity in the action of this compound compared to other kinase inhibitors. researchgate.net
Table 2: Comparative Effects of Kinase Inhibitors on Skate Erythrocyte PTK Activity
| Inhibitor | Effect on Taurine Efflux | Effect on p72syk & p56lyn Activity |
|---|---|---|
| This compound | Small researchgate.netnih.gov | Small researchgate.netnih.gov |
| Tyrphostin A23 | Inhibited | Inhibited researchgate.netnih.gov |
| Piceatannol | Inhibited | Inhibited researchgate.netnih.gov |
Distinction from Topoisomerase I Inhibitory Activity of Other Tyrphostins
Certain tyrphostin derivatives have been found to inhibit the activity of DNA topoisomerase I (topo I), an essential nuclear enzyme. researchgate.net For example, derivatives like AG-555 were shown to block the binding of topo I to DNA. researchgate.net However, this is not a universal characteristic of all tyrphostins. The mechanism of some tyrphostins as topo I inhibitors is distinct from their tyrosine kinase blocking activity. researchgate.net The available data does not indicate that this compound is a topoisomerase I inhibitor, distinguishing it from other members of the tyrphostin family that do possess this activity. researchgate.net
Biological Activities and Cellular Responses in Preclinical Models
Regulation of Cell Proliferation and Growth
Tyrphostins, as a class of compounds, are recognized for their ability to interfere with the signaling pathways that drive cell proliferation. Their primary mechanism of action involves the inhibition of tyrosine kinases, enzymes that are crucial for the transduction of growth-promoting signals within cells.
Inhibition of Growth Factor-Stimulated Cell Proliferation (e.g., EGF, IGF-I)
Research has demonstrated that Tyrphostin A46 can effectively inhibit cell proliferation stimulated by various growth factors. In studies involving normal rat kidney (NRK-52E) cells, this compound was shown to significantly counteract the proliferative effects of Epidermal Growth Factor (EGF). physiology.orgphysiology.org The addition of this compound to cell cultures stimulated with EGF resulted in a substantial reduction of the growth factor's enhancing effect on cell proliferation. physiology.orgphysiology.org
The inhibitory action of tyrphostins extends to other growth factors as well. For instance, the mitogenic effect of tissue extracts from regenerating kidneys, which is partly attributed to Insulin-like Growth Factor I (IGF-I), was found to be sensitive to this compound. physiology.orgnih.gov This suggests that this compound can interfere with the signaling pathways of multiple growth factors that rely on tyrosine kinase activity. physiology.orgphysiology.org The ability of tyrphostins to block the proliferation of keratinocytes stimulated by EGF further underscores their anti-proliferative capabilities. nih.gov
| Cell Line | Growth Factor | Inhibitor | Observed Effect |
| NRK-52E | EGF | This compound | Largely abolished the enhancing effect on cell proliferation. physiology.orgphysiology.org |
| NRK-52E | Regenerating Kidney Tissue Extract (containing IGF-I) | This compound | Sensitive to inhibition, indicating interference with IGF-I signaling. physiology.orgnih.gov |
| Keratinocytes | EGF | Tyrphostins | Inhibition of EGF-dependent proliferation. nih.gov |
Effects on DNA Synthesis in Cultured Cells
A key indicator of cell proliferation is DNA synthesis, and this compound has been shown to exert a strong inhibitory effect on this process in cultured cells. In NRK-52E cells stimulated with EGF, this compound reduced DNA synthesis by as much as 80% compared to cultures without the inhibitor. physiology.orgphysiology.org
Furthermore, when these cells were exposed to extracts from intact kidneys, the presence of this compound led to a 45% decrease in proliferative activity. physiology.org This inhibitory effect was even more pronounced in cells treated with extracts from regenerating kidney tissue, where this compound caused a reduction in DNA synthesis of approximately 70%. physiology.orgphysiology.org These findings highlight the potent ability of this compound to halt the cell division process at the level of DNA replication. Other tyrphostins have also been shown to inhibit ATP-stimulated DNA synthesis in vascular smooth muscle cells. nih.gov
| Cell Culture Condition | Inhibitor | Reduction in DNA Synthesis |
| EGF-stimulated NRK-52E cells | This compound | 80% physiology.orgphysiology.org |
| NRK-52E cells with intact kidney extracts | This compound | 45% physiology.org |
| NRK-52E cells with regenerating kidney extracts | This compound | ~70% physiology.orgphysiology.org |
Investigations into Cell Cycle Progression Alterations by Related Tyrphostins (G1 and S phases)
Studies on related tyrphostins have provided insights into the specific phases of the cell cycle that are affected by these compounds. Certain tyrphostins have been found to cause cell cycle arrest at the G1 and S phases. nih.govcapes.gov.br For example, tyrphostins AG555 and AG556 were observed to arrest 85% of cells in the late G1 phase. nih.govcapes.gov.br Meanwhile, tyrphostins AG490 and AG494 induced cell cycle arrest in both the late G1 and S phases. nih.govcapes.gov.br
This cell cycle arrest is thought to be mediated by the inhibition of Cdk2 activation, a key enzyme in cell cycle progression, without affecting the levels of the enzyme itself. nih.govcapes.gov.br The mechanism appears to involve the accumulation of phosphorylated Cdk2 on tyrosine 15, which inhibits its activity and leads to the observed cell cycle arrest at the G1/S transition. nih.gov It has also been noted that some tyrphostins can arrest cell growth in the G1 phase, which may subsequently lead cancer cells toward an apoptotic pathway. viamedica.pl
| Tyrphostin Compound | Phase of Cell Cycle Arrest |
| AG555 | Late G1 nih.govcapes.gov.br |
| AG556 | Late G1 nih.govcapes.gov.br |
| AG490 | Late G1 and S phase nih.govcapes.gov.br |
| AG494 | Late G1 and S phase nih.govcapes.gov.br |
Modulation of Specific Physiological and Pathological Processes
Beyond its general effects on cell proliferation, this compound has been investigated for its role in more specific physiological and pathological contexts, such as prostate cancer and renal regeneration.
Influence on Androgen Glucuronidation in Prostate Cancer Cells (LNCaP Cells)
In the context of prostate cancer, the progression to androgen-independent growth is a critical event. Studies on LNCaP prostate cancer cells, which are androgen-sensitive, have explored the mechanisms behind this transition. One area of investigation has been the process of androgen glucuronidation, a metabolic pathway that inactivates androgens. The enzyme UGT2B15 is a key player in this process. nih.gov Research has indicated that LNCaP cells engineered for androgen-independent growth (LNCaP-SF) exhibit higher expression of UGT2B15 and a 2.5-fold higher glucuronidation activity compared to the parental LNCaP cells. nih.gov While direct studies on this compound's effect are limited, the modulation of signaling pathways by such inhibitors could potentially influence these metabolic adaptations in prostate cancer cells.
Role in Renal Regenerative Hyperplasia and Mitogenic Activity in Kidney Tissue Extracts
This compound has been utilized as a tool to understand the mechanisms of renal regenerative hyperplasia, the process of tissue repair in the kidney following injury. nih.gov Following acute tubular injury, tissue extracts from regenerating kidneys show a higher mitogenic activity, meaning they stimulate cell division to a greater extent than extracts from healthy kidneys. physiology.orgnih.gov
Crucially, this mitogenic effect was found to be sensitive to this compound. physiology.orgnih.gov This finding suggests that the regenerative process in the kidney involves growth factors that signal through tyrosine kinase pathways. physiology.orgphysiology.org Further investigation revealed that the proliferative response to extracts from regenerating kidneys was partially suppressed by an antibody against IGF-I, indicating that this growth factor plays a role in nephrogenic repair and its signaling is susceptible to inhibition by compounds like this compound. nih.gov
| Process | Model | Effect of this compound | Implication |
| Renal Regenerative Hyperplasia | Mitogenic activity of regenerating kidney tissue extracts | Sensitive to inhibition | The regenerative process is dependent on tyrosine kinase signaling pathways. physiology.orgphysiology.orgnih.gov |
| IGF-I Signaling in Renal Repair | Proliferative response to regenerating kidney extracts | Indirectly implicated through sensitivity to tyrosine kinase inhibition | IGF-I is a key growth factor in nephrogenic repair, and its pathway can be targeted. nih.gov |
Impact on Gastric Ulcer Healing and Epithelial Receptor Expression in Rat Models
This compound, a potent inhibitor of the epidermal growth factor receptor (EGF-R) kinase, has been shown to significantly affect the healing process of experimental gastric ulcers in rats. nih.govnih.gov Studies have demonstrated that during the initial stages of ulcer healing (3 and 7 days), the ulcerated gastric mucosa exhibits a significant increase in protein tyrosine kinase activity, EGF-R levels, and EGF-R phosphorylation. nih.gov Specifically, EGF-R levels were found to increase by 510% and 550% at 3 and 7 days, respectively, compared to control tissue. nih.gov This upregulation is accompanied by a substantial increase in the activity of extracellular signal-regulated kinases (ERK1 and ERK2). nih.govicm.edu.pl
Treatment with this compound has been found to significantly inhibit the healing of these ulcers. nih.govnih.gov This inhibition is associated with a reduction in EGF-R levels, its phosphorylation, and the subsequent decrease in ERK1 and ERK2 activity. nih.govnih.gov These findings underscore the critical role of the EGF-R-ERK signal transduction pathway in the cellular mechanisms of gastric ulcer healing. nih.gov The increased expression of EGF-R in the epithelial cells at the ulcer margin highlights these cells as a primary target for the proliferative signals mediated by EGF. icm.edu.pl Inhibition of this pathway by this compound effectively halts the regenerative processes necessary for tissue repair. jci.orglarvol.com
Table 1: Effect of this compound on Gastric Ulcer Healing Parameters in Rats
| Parameter | Change in Ulcerated Mucosa (vs. Control) | Effect of this compound Treatment |
|---|---|---|
| Ulcer Healing | - | Significantly Inhibited nih.govnih.gov |
| EGF-R Levels | ▲ 510-550% Increase nih.gov | Reduced nih.govnih.gov |
| EGF-R Phosphorylation | ▲ Increased nih.gov | Reduced nih.govnih.gov |
| ERK1 Activity | ▲ 430-880% Increase nih.gov | Reduced nih.gov |
| ERK2 Activity | ▲ 550-990% Increase nih.gov | Reduced nih.gov |
Effects on Na+/H+ Exchanger-1 (NHE-1) Activity in Esophageal Epithelial Defense
The esophageal epithelium relies on mechanisms like the Na+/H+ exchanger-1 (NHE-1) to protect against acid-induced injury. nih.govnih.gov Epidermal growth factor (EGF) plays a crucial role in this defense by activating NHE-1. nih.gov The cytoprotective effect of EGF against acid is significantly diminished by inhibitors of NHE-1. nih.gov Studies have shown that inhibitors of tyrosine kinase, such as this compound, can block the protective effects of EGF. nih.gov This suggests that this compound, by inhibiting the EGF receptor's tyrosine kinase activity, interferes with the signaling pathway that leads to the activation of NHE-1, thereby compromising the esophageal epithelial defense against acidic conditions. nih.gov
Studies on Luteinizing Hormone-Stimulated Estradiol (B170435) and Progesterone (B1679170) Secretion in Ovarian Granulosa Cells
In rat ovarian granulosa cells, luteinizing hormone (LH) stimulates the production of both estradiol and progesterone. oup.comnih.govcziscience.com However, exposure to lipopolysaccharide (LPS), a component of gram-negative bacteria, can inhibit LH-stimulated estradiol secretion without affecting progesterone levels. oup.comnih.gov Research indicates that this inhibitory action of LPS on estradiol production can be blocked by this compound. oup.comnih.gov Treatment with this compound was associated with an increase in cAMP accumulation in the culture media. oup.comnih.gov This suggests that the inhibitory effect of LPS on estradiol secretion may involve a tyrosine kinase signaling pathway, and that this compound can counteract this effect. oup.comnih.gov
Effects on Stomach Weight in H2R-KO Mice
In histamine (B1213489) H2-receptor knockout (H2R-KO) mice, which exhibit hypertrophy of the gastric mucosa, administration of this compound has been shown to suppress the increase in stomach weight. researchgate.netresearchgate.netjax.org When administered for a period of 3 months to these mice, this compound significantly inhibited the gain in stomach weight compared to control groups. researchgate.netresearchgate.net This effect was also observed in a 10-week treatment study. researchgate.netresearchgate.net These findings suggest that this compound can mitigate the gastric mucosal hypertrophy that develops in the absence of histamine H2 receptor signaling. researchgate.net
Minimal Effect on Swelling-Activated Taurine (B1682933) Efflux in Skate Erythrocytes
In skate erythrocytes, cell swelling activates an efflux of the organic osmolyte taurine, a process thought to be regulated by the phosphorylation of the band 3 anion exchange protein by tyrosine kinases. nih.govresearchgate.net While some protein tyrosine kinase inhibitors, like piceatannol (B1677779) and tyrphostin A23, effectively inhibit both taurine efflux and the activity of key tyrosine kinases (p72syk and p56lyn), this compound has been found to have only a minimal impact. nih.govresearchgate.net Studies have shown that this compound has only small effects on both the swelling-activated taurine efflux and the associated protein tyrosine kinase activities in these cells. nih.gov This indicates that the specific tyrosine kinase pathways involved in regulating taurine efflux in skate erythrocytes are largely insensitive to inhibition by this compound. cellphysiolbiochem.comnih.gov
Genotoxicity and Cell Cycle Control Interactions
Sister Chromatid Exchange Frequency in Transformed and Primary Cell Lines
This compound has been investigated for its genotoxic effects, specifically its impact on sister chromatid exchange (SCE) frequency. nih.govmdpi.com SCEs are considered indicators of genomic instability. umcg.nl In studies using both a transformed cell line (CHO-K1) and a primary embryonic Chinese hamster cell line (CHE), this compound was found to increase the frequency of SCEs in both cell types. nih.govchemondis.com This suggests that while this compound is an inhibitor of protein tyrosine kinases, it also possesses clastogenic properties, meaning it can cause breaks in chromosomes. nih.gov Interestingly, the induction of chromosomal aberrations by this compound was observed only in the transformed CHO-K1 cell line and not in the primary CHE cells. nih.gov
Table 2: Genotoxic Effects of this compound in Cell Lines
| Cell Line Type | Cell Line | Effect on Sister Chromatid Exchange (SCE) Frequency | Induction of Chromosomal Aberrations |
|---|---|---|---|
| Transformed | CHO-K1 | Increased nih.gov | Yes (during S phase) nih.gov |
| Primary | CHE | Increased nih.gov | No nih.gov |
Induction of Chromosomal Aberrations in Transformed Cells
The protein tyrosine kinase (PTK) inhibitor, this compound, has been observed to exert genotoxic effects, specifically by inducing chromosomal aberrations in transformed cells. nih.gov A study investigating the clastogenic (chromosome-breaking) potential of this compound used a transformed Chinese hamster ovary (CHO-K1) cell line and a primary embryonic Chinese hamster (CHE) cell line for comparison. nih.gov
The research revealed that this compound treatment led to a significant increase in chromosomal aberrations, but only within the transformed CHO-K1 cell line. nih.gov This effect was not observed in the primary, non-transformed CHE cells. nih.gov The induction of these aberrations was found to be dependent on the phase of the cell cycle during which the cells were treated, with the most pronounced effects occurring when the compound was administered during the S phase (the DNA synthesis phase). nih.gov In contrast, treatments during the G1 or G2 phases of the cell cycle did not result in the same level of chromosomal damage. nih.gov While this compound increased the frequency of sister chromatid exchange in both cell lines, its ability to cause more severe chromosomal damage was exclusive to the transformed cells. nih.gov
These findings highlight a selective clastogenic activity of this compound in cells that have already undergone transformation, suggesting that the compound may exploit pre-existing cellular defects. nih.gov
Table 1: Effect of this compound on Chromosomal Aberrations in Hamster Cell Lines
| Cell Line | Cell Type | Treatment Phase | Induction of Chromosomal Aberrations | Reference |
| CHO-K1 | Transformed | S Phase | Yes | nih.gov |
| CHE | Primary Embryonic | S Phase | No | nih.gov |
Implications for Deregulation of Signal Transduction Pathways and Cell Cycle Control
The selective induction of chromosomal aberrations in transformed cells by this compound has significant implications for understanding the interplay between signal transduction, cell cycle control, and genomic stability. nih.gov Protein tyrosine kinases are essential enzymes that regulate numerous cellular processes, including cell growth, differentiation, and division, through signal transduction cascades. wikipedia.orgebsco.com Tyrphostins, including this compound, are designed to inhibit the activity of these kinases, thereby disrupting the signaling pathways they control. nih.gov
The finding that chromosomal damage occurs specifically in transformed cells suggests that their inherent defects in cell cycle control make them vulnerable to the effects of PTK inhibition. nih.gov Transformed cells often have compromised cell cycle checkpoints, which normally function to halt cell division in response to DNA damage or other cellular stress. The deregulation of signal transduction pathways by this compound in these already-compromised cells appears to lead to a catastrophic failure in maintaining genomic integrity, resulting in chromosomal aberrations. nih.govresearchgate.net
This suggests a potential therapeutic window where the disruption of specific signaling pathways could be selectively harmful to cancer cells, which are characterized by both deregulated PTK activity and faulty cell cycle checkpoints. nih.govwikipedia.org The action of some tyrphostins has been linked to cell cycle arrest at the G1/S transition by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2) or by suppressing the levels and functional activity of cyclin B1. nih.govnih.gov This interference with key cell cycle regulators, coupled with the disruption of broader growth factor signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway that this compound is known to inhibit, can overwhelm the compromised regulatory machinery of a transformed cell, leading to genetic instability. nih.govmerckmillipore.com
Advanced Research Methodologies and Experimental Systems
In Vitro Cell Culture Models
In vitro models are fundamental in dissecting the specific cellular and molecular responses to chemical compounds like Tyrphostin A46.
Use of LNCaP Cells for Androgen Glucuronidation Studies
Research specifically investigating the effect of this compound on androgen glucuronidation in LNCaP prostate cancer cells is not extensively detailed in the available scientific literature. While LNCaP cells are a well-established model for studying androgen metabolism and the glucuronidation pathway, direct studies linking this compound to this process have not been prominently reported.
Application in NRK-52E Cells for Renal Regeneration and Mitogenic Activity Assays
Normal rat kidney (NRK-52E) cells have been employed to investigate the mitogenic activity present in kidney tissue extracts during regenerative processes. In a study examining renal regeneration following gentamicin-induced acute tubular injury in rats, tissue extracts from regenerating kidneys were found to stimulate DNA synthesis in growth-arrested NRK-52E cells to a greater degree than extracts from healthy kidneys.
Notably, this observed mitogenic effect of the regenerating kidney tissue extracts was found to be sensitive to the tyrosine kinase inhibitor this compound. This finding suggests that the proliferative signals in the regenerating kidney are mediated, at least in part, through tyrosine kinase pathways that can be inhibited by this compound.
| Experimental Condition | Observation | Implication for this compound |
|---|---|---|
| NRK-52E cells treated with regenerating kidney tissue extract | Increased DNA synthesis and cell proliferation | - |
| NRK-52E cells treated with regenerating kidney tissue extract and this compound | Inhibition of the mitogenic effect | The proliferative signals are dependent on tyrosine kinase activity. |
Investigations in Human Esophageal Epithelial Cells (TE-1)
Based on a review of available research, there are no specific studies detailing the investigation of this compound in the context of the human esophageal epithelial cell line, TE-1.
Studies on Rat Ovarian Granulosa Cells
Analysis in Chinese Hamster Ovary (CHO-K1) and Chinese Hamster Embryonic (CHE) Cell Lines
The genotoxic effects of this compound have been investigated in both the transformed Chinese Hamster Ovary (CHO-K1) cell line and the primary Chinese Hamster Embryonic (CHE) cell line. A study revealed that this compound had distinct effects on the genetic material of these two cell types.
In both CHO-K1 and CHE cell lines, treatment with this compound led to an increase in the frequency of sister chromatid exchange. However, the induction of chromosomal aberrations was observed only in the transformed CHO-K1 cell line when the treatment was administered during the S phase of the cell cycle. In contrast, this compound did not induce chromosomal aberrations in the primary CHE cells. These findings suggest that the impact of this compound on genomic stability may be dependent on the transformation state of the cell.
| Cell Line | Effect of this compound |
|---|---|
| CHO-K1 (Transformed) | Increased sister chromatid exchange frequency |
| Induction of chromosomal aberrations (S phase dependent) | |
| CHE (Primary Embryonic) | Increased sister chromatid exchange frequency |
| No induction of chromosomal aberrations |
In Vivo Animal Models
A comprehensive search of the scientific literature did not yield specific in vivo studies conducted on animal models using the compound this compound.
Biochemical and Molecular Techniques
Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify specific proteins in a sample. This method is particularly valuable for assessing the effects of compounds like this compound on cellular signaling pathways, as it can reveal changes in both the total amount of a protein and its phosphorylation state, which often correlates with its activation.
EGF-R and ERK1/2 Phosphorylation: this compound is known to target the EGF-R signaling pathway. Immunoblot analysis is a key method to demonstrate this inhibition. In such experiments, cells are treated with this compound and then stimulated with EGF. Cell lysates are then subjected to immunoblotting using antibodies that specifically recognize the phosphorylated forms of EGF-R and its downstream effector, Extracellular signal-regulated kinase 1/2 (ERK1/2). A decrease in the phosphorylation of these proteins in the presence of this compound provides direct evidence of its inhibitory activity.
UGT2B17: UGT2B17, or UDP glucuronosyltransferase 2 family, polypeptide B17, is an enzyme involved in the metabolism of various compounds. While immunoblotting could theoretically be used to assess the levels of UGT2B17 protein in response to treatment with this compound, there is no specific information in the current scientific literature to indicate that this analysis has been performed.
Table 2: Application of Immunoblot Analysis in this compound Research
| Target Protein | Analysis | Expected Outcome with this compound Treatment |
| EGF-R | Phosphorylation Status | Decreased phosphorylation upon EGF stimulation. |
| ERK1/2 | Phosphorylation Status | Decreased phosphorylation upon EGF stimulation. |
| UGT2B17 | Total Protein Levels | No available data. |
The measurement of DNA synthesis is a direct method for assessing cell proliferation. The [3H]thymidine incorporation assay is a widely used and sensitive technique for this purpose. In this assay, cells are cultured in the presence of [3H]thymidine, a radiolabeled nucleoside. Proliferating cells incorporate the [3H]thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is then measured and is directly proportional to the rate of cell proliferation.
This technique has been employed to evaluate the antiproliferative effects of tyrphostins. For example, studies have shown that tyrphostins can inhibit ATP-stimulated DNA synthesis in vascular smooth muscle cells. In these experiments, the incorporation of [3H]thymidine was measured in the presence and absence of the tyrphostin. A dose-dependent reduction in [3H]thymidine incorporation in the presence of the tyrphostin demonstrates its ability to inhibit cell proliferation. This method provides quantitative data on the cytostatic effects of compounds like this compound.
Flow Cytometric Analysis for Cell Cycle Progression
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of studying this compound, it is employed to determine the compound's effect on the cell cycle distribution of a cell population. The principle relies on staining cellular DNA with a fluorescent dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), which binds stoichiometrically to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
In a key study investigating the effects of this compound (referred to as tyrphostin-47) on hormone-responsive MCF-7 breast cancer cells, flow cytometry was utilized to assess changes in cell cycle progression. The analysis revealed that treatment with this compound induced a significant disruption of the normal cell cycle. Specifically, the compound caused a notable delay in the progression of MCF-7 cells through the G1 (first gap) and S (synthesis) phases of the cell cycle. This G1/S arrest is a critical finding, as it indicates that this compound interferes with the molecular machinery that governs cell cycle checkpoints and DNA replication, ultimately leading to an inhibition of cell proliferation.
| Cell Line | Compound | Concentration | Observed Effect on Cell Cycle |
| MCF-7 | This compound | 50 µM and 100 µM | Significant delay in progression through G1 and S phases |
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Proteins (e.g., phospho-Jak2, phospho-STAT5)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA is a common format used to measure the concentration of specific phosphorylated proteins in a cell lysate, providing a quantitative readout of kinase inhibitor activity. This methodology is highly relevant for this compound, which is known to target signaling pathways involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.
The assay involves using a microplate well coated with a capture antibody that specifically binds to the target protein (e.g., Jak2 or STAT5). After the cell lysate is added, the target protein is captured. A second, detection antibody, which is specific for the phosphorylated form of the target protein (e.g., phospho-Jak2 or phospho-STAT5), is then introduced. This detection antibody is linked to an enzyme. The addition of a substrate results in a color change, the intensity of which is proportional to the amount of phosphorylated protein present.
Research has demonstrated that this compound can downregulate the JAK/STAT signaling pathway. nih.govfrontiersin.org This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The inhibition of this pathway by this compound would result in a decrease in the phosphorylation of key components like Jak2 and its downstream target STAT5. Therefore, an ELISA for phospho-Jak2 and phospho-STAT5 serves as a direct and quantitative method to measure the biochemical efficacy of this compound in cellular models.
| Target Protein | Assay Type | Principle of Measurement | Relevance to this compound |
| Phospho-Jak2 | Sandwich ELISA | Quantifies the level of Jak2 phosphorylated at specific tyrosine residues. | Measures direct or indirect inhibition of Jak2 kinase activity by this compound. |
| Phospho-STAT5 | Sandwich ELISA | Quantifies the level of STAT5 phosphorylated at specific tyrosine residues. | Measures the downstream effect of Jak2 inhibition by this compound on the STAT5 transcription factor. |
Northern Blot Analysis for Gene Expression (e.g., UGT2B transcripts, c-fos mRNA)
Northern blot analysis is a classic technique used in molecular biology to study gene expression by detecting specific RNA molecules in a sample. This method allows researchers to determine the size and relative abundance of a particular messenger RNA (mRNA) transcript. The process involves separating RNA samples by size via gel electrophoresis, transferring them to a membrane, and then hybridizing the membrane with a labeled probe complementary to the RNA sequence of interest (e.g., UGT2B or c-fos).
The expression of the proto-oncogene c-fos is often rapidly and transiently induced by mitogenic stimuli and is a key indicator of cell proliferation and differentiation signaling. UGT2B genes encode enzymes involved in the metabolism of various compounds. Analyzing the effect of this compound on the mRNA levels of such genes could provide insight into its impact on mitogenic signaling pathways and cellular metabolism.
While the methodology is well-established for gene expression analysis, specific studies utilizing Northern blotting to assess the direct effect of this compound on UGT2B and c-fos mRNA transcripts were not identified in the reviewed literature.
Measurement of Intracellular pH and NHE-1 Activity
The regulation of intracellular pH (pHi) is a fundamental cellular process critical for cell survival, proliferation, and migration. The Na+/H+ exchanger 1 (NHE-1) is a primary regulator of pHi in many cell types, extruding a proton in exchange for a sodium ion. Dysregulation of NHE-1 activity and subsequent alteration of pHi are hallmarks of many cancer cells, contributing to an environment that favors tumor progression and invasion.
The activity of NHE-1 and changes in pHi can be measured using fluorescent pH-sensitive dyes, such as BCECF-AM. Cells are loaded with the dye, and the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular pH. To measure NHE-1 activity specifically, cells are typically subjected to an acid load, and the rate of pHi recovery is monitored. This recovery is largely dependent on NHE-1 activity, and its inhibition would result in a slower recovery rate.
Given that many signaling pathways, including those involving tyrosine kinases, can modulate NHE-1 activity, investigating the effect of this compound on this transporter is a relevant area of inquiry. However, specific experimental data on the effects of this compound on intracellular pH or NHE-1 activity is not available in the currently reviewed scientific literature.
Synthesis and Structure Activity Relationship Research
Academic Approaches to Tyrphostin Synthesis
The synthesis of tyrphostins has evolved to include high-throughput methods, enabling the rapid generation of compound libraries for biological screening. These approaches facilitate the systematic exploration of chemical space to identify potent and selective inhibitors.
Parallel Solution-Phase Synthesis of Targeted Tyrphostin Libraries
Researchers have successfully employed parallel solution-phase synthesis (PSPS) to create targeted libraries of tyrphostin analogues. publish.csiro.au This method offers advantages over solid-phase synthesis, such as the ability to produce larger quantities of each compound, which is beneficial for extensive biological evaluation. publish.csiro.au A key aspect of this approach is the careful selection of solvents to simplify the isolation of final products, often allowing for purification by simple filtration. publish.csiro.au The PSPS methodology has been semi-automated to enhance efficiency in generating libraries of bistyrphostin type molecules. publish.csiro.au These libraries, typically comprising around 12 compounds each, have been instrumental in discovering potent growth inhibitors against various cancer cell lines and generating significant SAR data. publish.csiro.auresearchgate.net
Combinatorial Synthesis Methods for Tyrphostin Derivatives
Combinatorial chemistry has emerged as a powerful tool for generating large and diverse libraries of tyrphostin derivatives. fortunepublish.com Both solid-phase and solution-phase combinatorial strategies have been utilized. amazonaws.com
One notable example is the solid-phase synthesis of a 4,500-member tyrphostin library using the Irori-directed sorting system. researchgate.netnih.gov This method involved attaching an initial building block to a solid support resin, followed by a series of chemical reactions—reductive amination, acylation with cyanoacetic acid, a Knoevenagel condensation, and finally a Mitsunobu coupling—to build the final compounds. researchgate.netnih.gov Another solid-phase approach yielded a 432-member library based on the AG 490 "tyrphostin" template, utilizing radiofrequency memory ID tags to track each unique compound through the synthesis process. nih.gov This "directed sorting" method allowed for the creation of discrete compounds in an efficient manner. nih.gov
These combinatorial approaches are designed to rapidly produce a wide array of structurally distinct molecules from a few starting materials, facilitating the discovery of new lead compounds with desired biological activities. amazonaws.com
Structure-Activity Relationship (SAR) Studies Related to Tyrosine Kinase Inhibition
SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For tyrphostins, these studies have focused on identifying the key molecular features that govern their potency and selectivity as tyrosine kinase inhibitors.
Structural Features Influencing EGFR Inhibition
The tyrphostin family of compounds, derived from a benzylidene malononitrile (B47326) nucleus, was designed to mimic the tyrosine substrate of protein tyrosine kinases. oup.com SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). For instance, in the development of 4-anilido-substituted quinazolines, a class of potent EGFR kinase inhibitors, high sensitivity to substitution on the aniline (B41778) ring was observed. nih.gov Dimeric tyrphostins, constructed from two benzylidenemalononitrile (B1330407) units linked by various spacers, were designed to target the dimeric nature of the EGFR, leading to potent inhibition. researchgate.net These findings underscore that specific structural modifications can significantly enhance the affinity and inhibitory potency of tyrphostins towards EGFR. nih.gov
Comparative Analysis with Other Tyrphostin Derivatives Regarding Kinase Selectivity
While some tyrphostins exhibit broad inhibitory activity, others show remarkable selectivity for specific kinases. For example, Tyrphostin A46 (also known as AG99) was found not to inhibit the protein phosphatase calcineurin at concentrations up to 200 microM, whereas other tyrphostins like A8, A23, and A48 did. researchgate.netresearchgate.net This demonstrates a degree of selectivity in the action of this compound.
Furthermore, comparative studies have highlighted the potential to develop highly selective inhibitors. researchgate.net For instance, tyrphostin AG825, an inhibitor of the EGF receptor, was found to be inactive against IGF-1 and insulin (B600854) receptors. oup.com Conversely, compounds like AG1024 showed a preference for the IGF-1 receptor over the insulin receptor. oup.com The ability to achieve selectivity is a significant finding, as it allows for the development of targeted therapies with potentially fewer side effects. researchgate.net The selectivity of tyrphostins like A9 for the platelet-derived growth factor receptor and AG879 for the nerve growth factor receptor (TrkA) and HER-2 further illustrates this principle. asm.org
| Tyrphostin Derivative | Target Kinase(s) | Notes |
| This compound (AG99) | EGFR | Does not inhibit calcineurin. researchgate.netresearchgate.net |
| Tyrphostin A8 (AG10) | Calcineurin | Inhibits calcineurin. researchgate.netresearchgate.net |
| Tyrphostin A23 (AG18) | Calcineurin | Inhibits calcineurin. researchgate.netresearchgate.net |
| Tyrphostin AG825 | EGFR | Inactive against IGF-1 and insulin receptors. oup.com |
| Tyrphostin AG1024 | IGF-1R > Insulin Receptor | Shows preference for IGF-1 receptor. oup.com |
| Tyrphostin A9 | PDGFR | Selective inhibitor. asm.org |
| Tyrphostin AG879 | TrkA, HER-2 | Inhibits nerve growth factor and heregulin receptors. asm.org |
Broader Academic Implications and Future Research Directions
Development of Novel Analogs and Derivatives Based on Tyrphostin A46 Scaffolds
The foundational structure of this compound, characterized by its α-cyano-(3,4-dihydroxy)cinnamide core, has served as a versatile scaffold for the development of novel analogs and derivatives. Researchers have systematically modified this template to explore and enhance biological activity, improve selectivity for specific enzyme targets, and investigate structure-activity relationships (SAR). These efforts have led to the generation of diverse compound libraries with potential applications in various therapeutic areas, particularly in oncology and infectious diseases.
A significant area of research has been the modification of the this compound framework to create new inhibitors of protein tyrosine kinases (PTKs), which are crucial in cellular signal transduction pathways. nih.gov Dysregulation of PTK activity is a hallmark of many proliferative diseases, making them attractive targets for drug development. nih.gov The synthesis of tyrphostin libraries, often through methods like parallel solution-phase synthesis, has enabled the rapid generation and screening of numerous derivatives. researchgate.net For instance, the creation of a 4500-member tyrphostin library using a solid-phase synthesis approach highlights the scalability of these synthetic strategies. researchgate.net
One notable direction in the development of this compound-based derivatives involves the synthesis of indole-based analogs. mdpi.com By replacing the catechol (3,4-dihydroxy) moiety with N-alkylindole substituents, researchers have developed novel 3-aryl-2-(pyrid-3-yl)acrylonitrile derivatives. mdpi.com Some of these compounds have demonstrated potent antiproliferative activity against cancer cell lines, with IC50 values in the sub-micromolar range, surpassing the efficacy of established multi-kinase inhibitors like gefitinib (B1684475) and sorafenib (B1663141) in certain models. mdpi.com These indole (B1671886) derivatives have been shown to induce apoptosis and reactive oxygen species (ROS) formation and exhibit anti-angiogenic properties. mdpi.com Molecular docking studies suggest that these analogs may act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. mdpi.com
Another innovative approach has been the design of dimeric tyrphostins. researchgate.net These molecules consist of two benzylidenemalononitrile (B1330407) (BMN) units, derived from the tyrphostin structure, linked by various spacers. researchgate.net The rationale behind this design is to target the dimeric nature of the epidermal growth factor receptor (EGFR) tyrosine kinase, aiming for a better fit within the dimeric cross-autophosphorylation intermediate. researchgate.net
Furthermore, the this compound scaffold has been utilized to develop inhibitors for targets beyond mammalian tyrosine kinases. Research into new treatments for tuberculosis has led to the development of tyrphostin analogs that inhibit the Mycobacterium tuberculosis (Mtb) Pup-proteasome system, a unique and essential pathway in these bacteria. nih.gov Screening efforts identified tyrphostin derivatives as inhibitors of Dop, the Mtb depupylating protease. nih.gov Subsequent synthesis and evaluation of over 25 analogs revealed compounds that could also inhibit the pupylation activity of PafA, the sole Pup ligase in Mtb, indicating a dual-targeting mechanism. nih.gov
The exploration of tyrphostin derivatives has also extended to other enzyme families. Studies have shown that certain tyrphostins can inhibit topoisomerase I, a nuclear enzyme involved in DNA topology, suggesting a mechanism of action distinct from PTK inhibition. researchgate.net However, it is noteworthy that this compound itself did not show inhibitory activity against calcineurin, a serine/threonine phosphatase, at concentrations up to 200 µM, unlike some other tyrphostin derivatives such as A8 and A23. researchgate.netresearchgate.netsci-hub.se This highlights the specificity that can be achieved through structural modifications of the core tyrphostin scaffold.
The table below summarizes some of the key analogs and derivatives of this compound and their research findings.
| Derivative Class | Structural Modification | Key Research Findings | Reference |
| Indole-based Tyrphostins | Replacement of the 3,4-dihydroxyphenyl group with N-alkylindole moieties. | Potent antiproliferative activity in cancer cell lines, induction of apoptosis, and potential inhibition of VEGFR-2. | mdpi.com |
| Dimeric Tyrphostins | Two benzylidenemalononitrile (BMN) units linked by spacers. | Designed to target the dimeric form of EGFR tyrosine kinase. | researchgate.net |
| M. tuberculosis Inhibitors | Analogs of I-OMe-Tyrphostin AG538 and Tyrphostin AG538. | Inhibition of the Mtb depupylating protease (Dop) and the Pup ligase (PafA). | nih.gov |
| Topoisomerase I Inhibitors | Tyrphostin derivatives such as AG-555. | Inhibition of topoisomerase I activity, suggesting an alternative anticancer mechanism. | researchgate.net |
Future research is expected to continue leveraging the this compound scaffold for the development of more selective and potent inhibitors. Structure-based drug design and computational modeling will likely play a more significant role in the rational design of new analogs with tailored activities against specific molecular targets. researchgate.net The continued exploration of novel derivatives holds promise for the development of new therapeutic agents for a range of diseases, from cancer to infectious diseases. nih.govrug.nl
Q & A
Q. What is the primary mechanism of action of Tyrphostin A46 in inhibiting EGFR kinase activity?
this compound selectively inhibits EGFR kinase by competitively binding to the ATP-binding site, thereby blocking downstream phosphorylation events critical for signal transduction . Methodologically, researchers should validate its specificity using kinase profiling assays (e.g., radiometric kinase activity assays) and compare inhibition curves (IC₅₀ values) against other EGFR inhibitors like AG1478 to confirm selectivity.
Q. How should researchers account for this compound’s stability in experimental design?
this compound exhibits high stability in vitro, with <5% degradation over 24 hours in physiological buffers, unlike analogs like Tyrphostin A47, which degrades rapidly (>95% in 24 hours) . To ensure reproducibility:
- Use freshly prepared solutions in DMSO (stored at -20°C under inert gas).
- Monitor compound integrity via HPLC or LC-MS during long-term experiments.
Q. What cellular models are optimal for studying this compound’s effects?
Mammalian cell lines (e.g., HeLa, HEK293) are preferred due to conserved EGFR signaling pathways. Avoid yeast models, as this compound shows limited activity in Saccharomyces cerevisiae systems due to metabolic exclusion or rapid degradation .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
Discrepancies often arise from differences in experimental systems (e.g., yeast vs. mammalian cells) or assay conditions (e.g., pH, serum concentration). For example, this compound inhibits α2-adaptin interactions in mammalian cells but fails in yeast due to bioavailability issues . Researchers should:
- Replicate experiments in parallel systems.
- Use orthogonal assays (e.g., co-immunoprecipitation, surface plasmon resonance) to confirm target engagement.
Q. What are the implications of this compound’s off-target effects on AP-2 adaptor complexes?
this compound disrupts clathrin-mediated endocytosis by interfering with α2-adaptin–tyrosine motif interactions, independent of EGFR inhibition . To isolate EGFR-specific effects:
- Compare results with Tyrphostin A51 (a structural analog without AP-2 activity).
- Employ RNAi knockdown of α2-adaptin to differentiate pathway contributions.
Q. How does this compound’s inhibitory profile compare to next-generation EGFR inhibitors?
Unlike covalent inhibitors (e.g., Osimertinib), this compound’s reversible binding limits its potency but reduces off-target cytotoxicity. Researchers should:
- Perform time-dependent inhibition assays to assess reversibility.
- Evaluate cross-reactivity with mutant EGFR isoforms (e.g., L858R, T790M) using mutagenesis studies.
Data Contradiction Analysis
Q. Why does this compound show variable inhibition in transferrin receptor (TfR) internalization assays?
Tyrphostin A23 (a related compound) inhibits TfR internalization by >70%, while A46 shows no effect in the same assay . This contradiction highlights the importance of:
- Validating compound activity in target-specific assays (e.g., EGFR phosphorylation vs. endocytosis).
- Assessing cellular permeability via intracellular drug concentration measurements.
Methodological Recommendations
Q. What statistical approaches are recommended for dose-response studies with this compound?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values.
- Include positive controls (e.g., Gefitinib for EGFR) and negative controls (vehicle-only treatments) to normalize data.
Q. How should researchers address this compound’s solubility limitations in vivo?
- Formulate with cyclodextrins or lipid-based carriers to enhance bioavailability.
- Monitor plasma stability using pharmacokinetic profiling in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
